N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1856070-50-2
VCID: VC15758447
InChI: InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3
SMILES:
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

CAS No.: 1856070-50-2

Cat. No.: VC15758447

Molecular Formula: C13H15F2N3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine - 1856070-50-2

Specification

CAS No. 1856070-50-2
Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
IUPAC Name 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine
Standard InChI InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3
Standard InChI Key USPHEEWNVSDLGT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 1, 4, and 5. The 1-position is occupied by a 2-fluoroethyl group (-CH2CH2F), the 4-position by a 3-fluorobenzylamine moiety (-CH2C6H4F), and the 5-position by a methyl group (-CH3). This arrangement introduces steric and electronic effects that influence reactivity and binding interactions.

Molecular Formula: C14H17F2N3\text{C}_{14}\text{H}_{17}\text{F}_{2}\text{N}_{3}
Molecular Weight: 283.3 g/mol
IUPAC Name: N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

PropertyValueSource
LogP (Partition Coefficient)2.21 (predicted)
Topological Polar Surface Area43.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole core facilitates π-π stacking interactions with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

  • N-Alkylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl bromide or iodide under basic conditions (e.g., K2CO3 in DMF).

  • Benzylation: Coupling the 4-amino group with 3-fluorobenzyl chloride via Buchwald-Hartwig amination or direct alkylation.

Example Reaction Conditions:

  • Solvents: Dichloromethane, ethyl acetate, or dimethylformamide.

  • Catalysts: Palladium(II) acetate for amination steps.

  • Yield: 70–85% after purification by column chromatography .

Industrial Optimization

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

  • Automated Crystallization: Enhances purity (>98%) by controlling solvent-antisolvent ratios .

Physicochemical Properties

Thermal Stability

The compound is stable at room temperature but decomposes above 200°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 75°C, indicative of amorphous solid dispersion potential .

Solubility and Partitioning

SolventSolubility (mg/mL)
Water<0.1
Ethanol25.4
Dichloromethane48.9

The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for pharmaceutical applications .

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory potential. The 3-fluorobenzyl group may enhance binding affinity to hydrophobic enzyme pockets.

Receptor Interactions

Fluorinated pyrazoles often modulate G-protein-coupled receptors (GPCRs). For example, related compounds antagonize adenosine A2A receptors, implicating potential in neurological disorders.

Proposed Mechanism:

Compound+Target ReceptorCompound-Receptor ComplexDownstream Signaling Modulation\text{Compound} + \text{Target Receptor} \rightleftharpoons \text{Compound-Receptor Complex} \rightarrow \text{Downstream Signaling Modulation}

This interaction is stabilized by fluorine-mediated dipole interactions and hydrophobic effects.

Applications in Research

Medicinal Chemistry

  • Lead Compound Optimization: The fluorinated structure serves as a scaffold for developing kinase inhibitors and antiviral agents .

  • PET Tracer Development: The 18F^{18}\text{F}-labeled derivative is under investigation for imaging neuroinflammation.

Materials Science

  • Liquid Crystals: The rigid pyrazole core and flexible fluoroalkyl chains enable mesophase formation in display technologies .

  • Metal-Organic Frameworks (MOFs): Acts as a ligand for constructing porous materials with gas storage applications.

HazardPrecautionary Measures
Skin IrritationUse nitrile gloves and goggles
Inhalation RiskEmploy fume hoods

Material Safety Data Sheets (MSDS) classify it as a Category 3 irritant .

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